Cas no 92-00-2 (N,N-Bis(2-Hydroxyethyl)-3-chloroaniline)

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline is a chloro-substituted aniline derivative featuring two hydroxyethyl functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and specialty chemicals. Its bifunctional hydroxyl groups enhance solubility in polar solvents, facilitating reactions in aqueous or alcoholic media. The chloro substituent provides a reactive site for further functionalization, making it valuable for constructing complex molecular architectures. The compound’s stability under moderate conditions and compatibility with a range of reagents contribute to its utility in fine chemical manufacturing. Proper handling is advised due to potential reactivity hazards associated with the chloro and aniline moieties.
N,N-Bis(2-Hydroxyethyl)-3-chloroaniline structure
92-00-2 structure
Product Name:N,N-Bis(2-Hydroxyethyl)-3-chloroaniline
CAS No:92-00-2
MF:C10H14ClNO2
MW:215.676661968231
MDL:MFCD00002852
CID:34627
PubChem ID:87563519
Update Time:2025-10-29

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Chemical and Physical Properties

Names and Identifiers

    • 2,2'-((3-Chlorophenyl)azanediyl)diethanol
    • 2-[3-Chloro(2-hydroxyethyl)anilino]ethan-1-ol
    • 3-Chloro-N,N-bis(2-hydroxyethyl)aniline
    • N,N-Bis(2-hydroxyethyl)-m-chloroaniline
    • N,N-Bis(2-hydroxyethyl)-3-chloroaniline
    • 2-[(3-Chlorophenyl)(2-hydroxyethyl)amino]ethanol
    • 2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol
    • 3-Chloro-N,N-di(2-hydroxyethyl)aniline
    • N-(3-Chlorophenyl)diethanolamine
    • 2,2'-[(3-Chlorophenyl)imino]diethanol
    • N,N-Di(2-hydroxyethyl)-3-chloroaniline
    • 2,2'-(3-Chlorophenylimino)diethanol
    • Emery 5715
    • (m-Chlorophenyl)diethanolamine
    • Emery 5717
    • Diethanolaminochlorobenzene
    • Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-
    • N-(m-Chlorophenyl)diethanolamine
    • Diethanolchloroanilide
    • N,N-Dihydroxyethyl-3-chloroaniline
    • m-Chloro-N,N-bis(2-hydroxyethyl)anilin
    • 2,2′-[(3-Chlorophenyl)imino]bis[ethanol] (ACI)
    • Ethanol, 2,2′-[(m-chlorophenyl)imino]di- (6CI, 7CI, 8CI)
    • 2,2′-((3-Chlorophenyl)azanediyl)diethanol
    • 2,2′-[(m-Chlorophenyl)imino]diethanol
    • 2-[(3-Chlorophenyl)(2-hydroxyethyl)amino]ethan-1-ol
    • m-Chloro-N,N-bis(2-hydroxyethyl)aniline
    • m-Chloro-N,N-bis-β-hydroxyethylaniline
    • N,N-Bis(hydroxyethyl)-3-chloroaniline
    • N,N-Bis(β-hydroxyethyl)-m-chloroaniline
    • NSC 58170
    • N,N-Bis(2-Hydroxyethyl)-3-chloroaniline
    • MDL: MFCD00002852
    • Inchi: 1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2
    • InChI Key: MVQUJEUCFOGFJU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N(CCO)CCO)C=CC=1

Computed Properties

  • Exact Mass: 215.07100
  • Monoisotopic Mass: 215.071306
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Pale yellow crystal
  • Density: 1.1748 (rough estimate)
  • Melting Point: 84 °C
  • Boiling Point: 397.4 °C at 760 mmHg
  • Flash Point: 194.2 °C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 43.70000
  • LogP: 1.13100

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26; S37/39
  • RTECS:KK2420000
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Pricemore >>

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N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis and radiation-protective activity of sodium 2,2'-aryliminodiethylthiosulfates
Hu, Bi; Li, Shuzhen; Zhong, Sanbao; Li, Huiying; Wu, Deguang, Yaoxue Xuebao, 1985, 20(5), 353-6

Production Method 2

Reaction Conditions
Reference
Synthesis of thiomorpholinoazobenzenes
Sera, Akira; Takemura, Toshio; Inoue, Yoshiharu; Magara, Yoshiro; Seguchi, Kazuyoshi; et al, Nippon Kagaku Zasshi, 1970, 91(5), 494-7

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine ,  Sodium carbonate Solvents: Acetone ;  > 1 min; overnight
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ;  4 - 5 h, reflux
1.3 Reagents: Ammonia Solvents: Water
1.4 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.5 Reagents: Urea ,  Sulfamic acid ;  neutralized
1.6 Reagents: Sodium acetate ,  Hydrochloric acid Solvents: Water ;  pH 4 - 5, 0 - 5 °C; 3 h, 0 - 5 °C
Reference
Synthesis, characterization of some novel disperse azo dyes based on 4-(N-acetyl amino) 2-methyl phenacyl chloride
Patel, D. G.; Prajapati, N. K., Research Journal of Pharmaceutical, 2012, 3(2), 153-157

Production Method 4

Reaction Conditions
1.1 Catalysts: Propionic acid Solvents: Water ;  30 min, 0 °C; 24 h, rt
Reference
Synthesis, crystal structure and biological activity of novel diester cyclophanes
Zhang, Pengfei; Yang, Bingqin; Fang, Xianwen; Cheng, Zhao; Yang, Meipan, Journal of the Brazilian Chemical Society, 2012, 23(10), 1771-1775

Production Method 5

Reaction Conditions
1.1 80 - 85 °C
Reference
Process for preparation of hydroxyethyl aniline ester
, China, , ,

Production Method 6

Reaction Conditions
Reference
Antitumor agents derived from benzaldehyde nitrogen mustards
Florvall, Lennart, Acta Pharmaceutica Suecica, 1970, 7(2), 87-104

Production Method 7

Reaction Conditions
Reference
Potential anticancer agents. VI. New aromatic nitrogen mustards with good antitumor activity
Niculescu-Duvaz, Ion; Feyns, V.; Savaniu, V.; Ionescu, M.; Serban, A.; et al, Revue Roumaine de Chimie, 1969, 14(4), 535-47

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium carbonate Solvents: Methanol ;  2 - 24 h, rt
Reference
Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols
Sonawane, Rahul B.; Sonawane, Swapnali R.; Rasal, Nishant K.; Jagtap, Sangeeta V., SynOpen, 2019, 3(4), 124-137

Production Method 9

Reaction Conditions
Reference
Preparation and N-hydroxyl alkylation catalytic performance of methylimidazolium bromide-bonded chitosan
Zhang, Lei; Wang, Xiaoyan; Xi, Xiaojuan; Liu, Pu, Youji Huaxue, 2015, 35(7), 1475-1483

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Raw materials

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Preparation Products

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:92-00-2)2,2'-(3-Chlorophenylimino)diethanol
Order Number:1645301
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:92-00-2)3-氯-N,N-二(2-羟基乙基)苯胺
Order Number:LE1645301
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:30
Price ($):discuss personally
Email:18501500038@163.com

Additional information on N,N-Bis(2-Hydroxyethyl)-3-chloroaniline

Introduction to N,N-Bis(2-Hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2)

N,N-Bis(2-Hydroxyethyl)-3-chloroaniline, a compound with the chemical formula C₈H₁₁ClNO₂, is a significant intermediate in the field of pharmaceutical and chemical synthesis. This compound, identified by its CAS number 92-00-2, has garnered considerable attention due to its versatile applications in the development of various bioactive molecules. The structural uniqueness of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline lies in its combination of a chloroaniline core with bis(2-hydroxyethyl)amino side chains, which endows it with distinct chemical and pharmacological properties.

The synthesis of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline typically involves the reaction of 3-chloroaniline with ethylene oxide in the presence of a suitable catalyst, followed by hydrolysis to introduce the hydroxyethyl groups. This process highlights the compound's synthetic accessibility and its potential for large-scale production. The presence of both hydroxyl and amino functional groups makes it a valuable precursor for further derivatization, enabling the creation of complex molecular architectures.

In recent years, N,N-Bis(2-Hydroxyethyl)-3-chloroaniline has been extensively studied for its role in pharmaceutical development. Its bifunctional nature allows for the formation of stable linkages with various biomolecules, making it a preferred choice for drug conjugation strategies. For instance, researchers have explored its utility in the synthesis of targeted drug delivery systems, where its hydrophilic side chains enhance solubility and biocompatibility.

One of the most compelling applications of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline is in the field of anticancer research. Recent studies have demonstrated its potential as a precursor for kinase inhibitors, which are critical in disrupting cancer cell proliferation. The chloroaniline moiety serves as a hinge-binding region, while the hydroxyethyl groups provide necessary solubility and metabolic stability. Such findings have prompted further investigation into its derivatives as novel therapeutic agents.

The compound's pharmacokinetic profile has also been a subject of interest. Studies indicate that modifications to the hydroxyethyl chains can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. This flexibility allows for fine-tuning of physicochemical parameters, making N,N-Bis(2-Hydroxyethyl)-3-chloroaniline a versatile scaffold for optimizing drug-like properties.

Moreover, advancements in computational chemistry have enabled more efficient design and synthesis strategies for derivatives of N,N-Bis(2-Hydroxyethyl)-3-chloroaniline. Molecular modeling techniques predict optimal conformations and interactions with biological targets, reducing experimental trial-and-error. This integration of computational methods with traditional synthetic approaches has accelerated the development pipeline for new bioactive compounds.

In conclusion, N,N-Bis(2-Hydroxyethyl)-3-chloroaniline (CAS No. 92-00-2) represents a cornerstone in modern medicinal chemistry. Its unique structural features and functional versatility make it indispensable in the synthesis of pharmaceuticals targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of chemical innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-00-2)2,2'-(3-Chlorophenylimino)diethanol
1645301
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-00-2)3-氯-N,N-二(2-羟基乙基)苯胺
LE1645301
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email